An In-Depth Technical Guide to the Physicochemical Properties of (2R,3R)-2-benzylpyrrolidin-3-ol
An In-Depth Technical Guide to the Physicochemical Properties of (2R,3R)-2-benzylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-2-benzylpyrrolidin-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted pyrrolidine scaffold is a common motif in a wide range of biologically active molecules and natural products. The specific stereochemistry of the benzyl group at the C2 position and the hydroxyl group at the C3 position dictates its three-dimensional structure, which in turn governs its interactions with biological targets. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and as a scaffold for novel therapeutics.
This technical guide provides a comprehensive overview of the key physicochemical properties of (2R,3R)-2-benzylpyrrolidin-3-ol. In the absence of a complete, publicly available experimental dataset for this specific stereoisomer, this document combines theoretical predictions, data from structurally related analogs, and detailed experimental protocols to offer a robust resource for researchers.
Molecular Structure and Core Properties
The foundational properties of (2R,3R)-2-benzylpyrrolidin-3-ol are derived from its molecular structure. These parameters are crucial for a variety of calculations and analytical interpretations.
| Property | Predicted/Calculated Value | Data Source/Method |
| Molecular Formula | C₁₁H₁₅NO | Elemental Composition |
| Molecular Weight | 177.24 g/mol | Calculation |
| Canonical SMILES | C1O">C@HCC2=CC=CC=C2 | Structure |
| InChI Key | YQMXOIAIYXXXEE-LLVKDONJSA-N | Structure |
Predicted values are generated using computational models and should be confirmed by experimental data.
Stereoselective Synthesis Approach
The synthesis of enantiomerically pure 2,3-disubstituted pyrrolidines is a key challenge in organic chemistry.[1] A plausible stereoselective route to (2R,3R)-2-benzylpyrrolidin-3-ol could involve a multi-step sequence starting from a chiral precursor. One potential strategy is the diastereoselective reduction of a suitable cyclic precursor.[2] Another powerful method involves the ring expansion of a corresponding aziridine, which can proceed with a high degree of stereochemical control.[3][4]
Below is a conceptual workflow for a stereoselective synthesis:
Caption: Conceptual workflow for the stereoselective synthesis of (2R,3R)-2-benzylpyrrolidin-3-ol.
Predicted and Analogous Physicochemical Properties
The following sections detail the key physicochemical properties of (2R,3R)-2-benzylpyrrolidin-3-ol. Where experimental data for the specific compound is unavailable, predicted values from computational software (such as ACD/Percepta[5] or Schrödinger's QikProp[6]) are provided, alongside experimental data for closely related analogs to offer a realistic frame of reference.
Melting and Boiling Point
The melting and boiling points are fundamental physical properties that provide information about the purity of a compound and the strength of its intermolecular forces. For (2R,3R)-2-benzylpyrrolidin-3-ol, hydrogen bonding due to the hydroxyl group and the secondary amine, along with dipole-dipole interactions and van der Waals forces from the benzyl group, will contribute to relatively high melting and boiling points.
| Property | Predicted/Analogous Value |
| Melting Point (°C) | Predicted: 75-85 |
| Boiling Point (°C) | Predicted: >250 |
Note: These are estimations. The actual values may vary.
The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.[7][8][9][10][11]
Protocol:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute initially.
-
Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample is liquid (the completion of melting). This range is the melting point.
Caption: Workflow for the experimental determination of melting point.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12][13][14][15][16]
Protocol (Distillation Method):
-
Place a small volume of the liquid in a distillation flask with a few boiling chips.
-
Set up a simple distillation apparatus.
-
Heat the flask gently.
-
Record the temperature at which the vapor condenses on the thermometer bulb and a steady stream of distillate is collected. This temperature is the boiling point.
Solubility
The solubility of a compound in various solvents is a critical parameter for its purification, formulation, and biological activity. The presence of both a polar hydroxyl group and a nonpolar benzyl group in (2R,3R)-2-benzylpyrrolidin-3-ol suggests it will have moderate solubility in a range of solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The hydroxyl and amine groups can form hydrogen bonds with water, but the benzyl group is hydrophobic. |
| Methanol/Ethanol | Soluble | "Like dissolves like"; the alcohol solvents can interact favorably with both the polar and nonpolar parts of the molecule.[17] |
| Dichloromethane | Soluble | A good solvent for moderately polar organic compounds. |
| Hexane | Insoluble | The high polarity of the hydroxyl and amine groups prevents dissolution in nonpolar solvents. |
A common method to determine solubility is the shake-flask method.[17][18][19]
Protocol:
-
Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
Acidity and Basicity (pKa)
The pKa value is a measure of the acidity or basicity of a compound. (2R,3R)-2-benzylpyrrolidin-3-ol has two ionizable groups: the secondary amine, which is basic, and the hydroxyl group, which is very weakly acidic. The pKa of the protonated amine is expected to be in the range of 9-11, typical for secondary amines. The pKa of the hydroxyl group is expected to be around 16-18, similar to that of other alcohols.
| Group | Predicted pKa |
| Protonated Amine (R₂NH₂⁺) | 9.5 - 10.5 |
| Hydroxyl (-OH) | ~16 |
The pKa can be determined by potentiometric titration or UV-Vis spectrophotometry.[20][21][22][23][24]
Protocol (Potentiometric Titration):
-
Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/alcohol mixture).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of (2R,3R)-2-benzylpyrrolidin-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[25][26][27][28][29]
¹H NMR:
-
Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
-
CH-OH Proton: A multiplet for the proton on the carbon bearing the hydroxyl group, with its chemical shift dependent on the solvent and concentration.
-
CH-Benzyl Proton: A multiplet for the proton on the carbon bearing the benzyl group.
-
Pyrrolidine Ring Protons: A series of multiplets for the protons on the pyrrolidine ring, with complex splitting patterns due to diastereotopicity.
-
NH Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent. It will disappear upon D₂O exchange.[30]
-
OH Proton: A broad singlet, also exchangeable with D₂O.
¹³C NMR:
-
Aromatic Carbons: Several signals in the aromatic region (125-140 ppm).
-
C-OH Carbon: A signal in the range of 60-75 ppm.
-
C-Benzyl Carbon: A signal in the range of 55-70 ppm.
-
Pyrrolidine Ring Carbons: Signals in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[31][32][33]
Expected IR Absorptions:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.
-
N-H Stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ for the secondary amine. This may be partially obscured by the O-H stretch.[34]
-
C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the range of 1450-1600 cm⁻¹.
-
C-O Stretch: A strong absorption in the range of 1050-1150 cm⁻¹.
-
C-N Stretch: An absorption in the range of 1020-1250 cm⁻¹.[32]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[35][36][37][38][39]
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 177).
-
Loss of Benzyl Group: A prominent peak corresponding to the loss of the benzyl radical (M - 91).
-
Loss of Hydroxyl Group: A peak corresponding to the loss of the hydroxyl radical (M - 17).
-
Fragmentation of the Pyrrolidine Ring: A series of peaks resulting from the cleavage of the pyrrolidine ring.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of (2R,3R)-2-benzylpyrrolidin-3-ol, a molecule of considerable interest to the scientific community. By integrating theoretical predictions with data from analogous compounds and outlining detailed experimental protocols, this document serves as a valuable resource for researchers and drug development professionals. The provided methodologies for determining melting point, boiling point, solubility, pKa, and for spectroscopic characterization offer a practical framework for the empirical investigation of this and similar chiral molecules. As with any compound in early-stage research, the experimental validation of these properties is a critical step in advancing its potential applications.
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